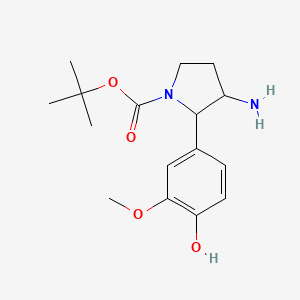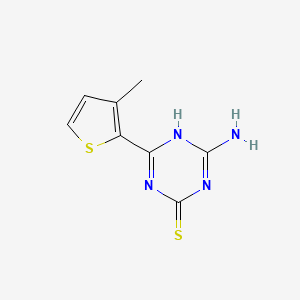
Phenyl(piperidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(piperidin-3-yl)methanol is a chemical compound that features a phenyl group attached to a piperidine ring, which is further connected to a methanol group. Piperidine is a six-membered heterocyclic amine, widely recognized for its significance in the pharmaceutical industry due to its presence in various drug molecules . The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(piperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with phenyl-containing reagents. One common method includes the hydrogenation of phenyl-substituted piperidines under mild conditions using a palladium catalyst . Another approach involves the cyclization of unsaturated intermediates in the presence of a nickel catalyst, which provides a regioselective method for preparing six-membered N-heterocycles with aromatic substituents .
Industrial Production Methods
Industrial production of this compound often employs multi-step synthesis processes that ensure high yields and purity. These methods may include the use of anhydrous ferric chloride and activated carbon to facilitate the reaction . The scalability of these processes makes them suitable for large-scale production required in pharmaceutical manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, nickel catalysts for cyclization, and anhydrous ferric chloride for facilitating reactions . Reaction conditions typically involve mild temperatures and pressures to ensure selectivity and high yields.
Major Products
Major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Applications De Recherche Scientifique
Phenyl(piperidin-3-yl)methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Phenyl(piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, facilitating the compound’s biological activity . The phenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Phenyl(piperidin-3-yl)methanol can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with antiproliferative effects on cancer cells.
Matrine: Known for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its structural versatility and ability to participate in a wide range of chemical reactions, making it a valuable intermediate in both research and industrial applications .
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
phenyl(piperidin-3-yl)methanol |
InChI |
InChI=1S/C12H17NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,11-14H,4,7-9H2 |
Clé InChI |
LRMSJSMBPXSCCK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



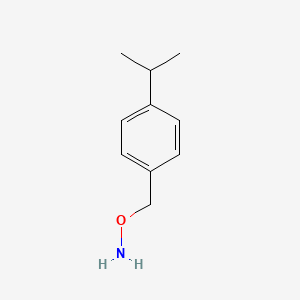
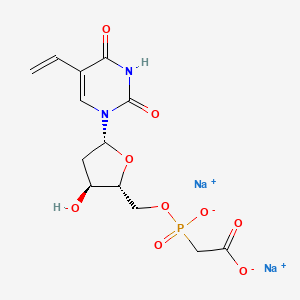
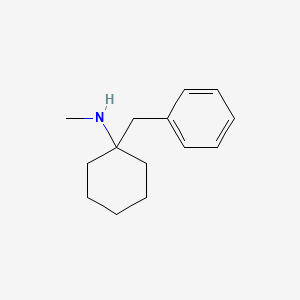
![2-bromo-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13154755.png)
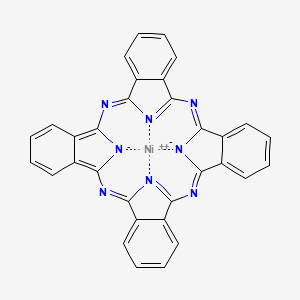

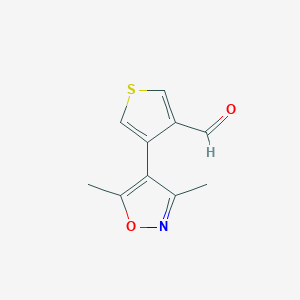
![N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide](/img/structure/B13154774.png)
![[Oxybis(methylene)]bis(triphenylphosphanium) dichloride](/img/structure/B13154777.png)

